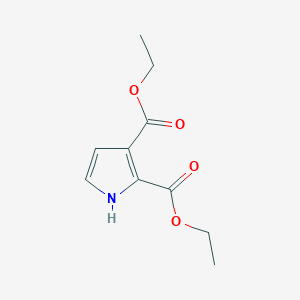
Diethyl 1H-pyrrole-2,3-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 1H-pyrrole-2,3-dicarboxylate is an organic compound belonging to the pyrrole family It is characterized by the presence of two ester groups attached to the pyrrole ring at the 2 and 3 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diethyl 1H-pyrrole-2,3-dicarboxylate can be synthesized through several methods. One common approach involves the reaction of pyrrole with diethyl oxalate under basic conditions. The reaction typically proceeds as follows:
Starting Materials: Pyrrole and diethyl oxalate.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium ethoxide or potassium carbonate in an organic solvent like ethanol or dimethylformamide.
Procedure: The mixture is heated under reflux for several hours, leading to the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl 1H-pyrrole-2,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole-2,3-dicarboxylic acid derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols or other functional groups.
Substitution: The ester groups can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under acidic or basic conditions.
Major Products
The major products formed from these reactions include various substituted pyrrole derivatives, which can be further utilized in the synthesis of more complex molecules.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Diethyl 1H-pyrrole-2,3-dicarboxylate has garnered attention as a precursor in the synthesis of biologically active compounds. Notably, it is involved in the creation of pyrrolo[1,2-b]pyridazines, which have shown promise in treating proliferative disorders such as cancer. Research indicates that derivatives of this compound can act as Janus kinase inhibitors, which are crucial for managing inflammatory diseases and cancers .
Case Study: Antiproliferative Activity
A study focused on pyrrolo[1,2-a]quinoxaline derivatives synthesized from this compound demonstrated significant cytotoxic effects against various leukemia cell lines. Compounds derived from this framework exhibited selective toxicity towards cancer cells while sparing normal cells, highlighting their potential as targeted therapies for leukemia .
Organic Synthesis
In organic synthesis, this compound serves as a versatile building block for creating complex molecules. Its reactivity allows it to participate in various chemical transformations, including cycloadditions and condensation reactions. The compound's ability to form stable intermediates makes it a valuable asset in synthetic pathways aimed at producing heterocycles and other functionalized compounds.
Reaction Pathways
The compound can undergo hydrolysis to yield the corresponding diacid, which can then be further transformed through decarboxylation or oxidation reactions. This versatility is advantageous for chemists seeking to develop new synthetic routes for pharmaceuticals and agrochemicals .
Material Science
Beyond its applications in pharmaceuticals, this compound has potential uses in material science. Its structural properties allow it to be incorporated into polymers and materials with specific functionalities. For instance, modifications of the compound can lead to materials with enhanced electrical conductivity or thermal stability.
Wirkmechanismus
The mechanism of action of diethyl 1H-pyrrole-2,3-dicarboxylate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release active intermediates that interact with biological macromolecules. These interactions can modulate enzymatic activities and cellular pathways, leading to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl pyrrole-2,5-dicarboxylate: Similar in structure but with ester groups at the 2 and 5 positions.
Diethyl 3,4-pyrroledicarboxylate: Ester groups are located at the 3 and 4 positions.
Diethyl 1,4-dihydro-2,4,6-trimethyl-3,5-pyridinedicarboxylate: A related compound with a different substitution pattern on the pyridine ring.
Uniqueness
Diethyl 1H-pyrrole-2,3-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it a valuable compound for targeted synthesis and specialized applications in various fields.
Eigenschaften
CAS-Nummer |
25472-60-0 |
|---|---|
Molekularformel |
C10H11NO4-2 |
Molekulargewicht |
209.20 g/mol |
IUPAC-Name |
1,4-diethylpyrrole-2,3-dicarboxylate |
InChI |
InChI=1S/C10H13NO4/c1-3-6-5-11(4-2)8(10(14)15)7(6)9(12)13/h5H,3-4H2,1-2H3,(H,12,13)(H,14,15)/p-2 |
InChI-Schlüssel |
UVXKSSJPIRXQHB-UHFFFAOYSA-L |
SMILES |
CCOC(=O)C1=C(NC=C1)C(=O)OCC |
Kanonische SMILES |
CCC1=CN(C(=C1C(=O)[O-])C(=O)[O-])CC |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















